2-Anilinopyridine-3-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-anilinopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-17(15,16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJQHQFYCEUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Legacy of Pyridine and Sulfonamide Heterocycles in Drug Discovery
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. Its presence in numerous natural products, such as vitamins and alkaloids, underscores its biological significance. The nitrogen atom in the pyridine ring enhances the molecule's polarity and ability to form hydrogen bonds, which can lead to improved pharmacokinetic properties and target engagement.
Similarly, the sulfonamide group (-SO2NH2) has a storied history in pharmaceutical development, most notably with the advent of sulfa drugs, the first class of synthetic antimicrobial agents. Beyond their antibacterial properties, sulfonamides have been successfully integrated into drugs for a variety of conditions, acting as diuretics, hypoglycemics, and anticonvulsants. The chemical versatility of the sulfonamide group allows for the synthesis of large libraries of compounds with diverse biological activities.
The Trajectory of Sulfonamide Based Chemical Biology Research
The journey of sulfonamide research began with the discovery of prontosil, a sulfonamide-containing dye, and its subsequent in vivo conversion to the active antibacterial agent, sulfanilamide (B372717). This breakthrough in the 1930s revolutionized the treatment of bacterial infections and catalyzed extensive research into sulfonamide derivatives. nih.gov
Early research focused on modifying the sulfanilamide scaffold to improve efficacy and reduce toxicity, leading to the development of a wide range of antibacterial sulfa drugs. In the latter half of the 20th century and into the 21st, the scope of sulfonamide research expanded dramatically. Scientists began to appreciate that the sulfonamide moiety could serve as a versatile pharmacophore for targeting various enzymes and receptors beyond those in bacteria. This led to the discovery and development of non-antibacterial sulfonamides, including carbonic anhydrase inhibitors, protease inhibitors, and kinase inhibitors, which are now used to treat a multitude of diseases, from glaucoma to cancer. nih.gov
Foundational Research on 2 Anilinopyridine 3 Sulfonamide
Established Synthetic Pathways for this compound
The construction of the this compound framework primarily relies on the formation of a carbon-nitrogen bond between a pyridine and an aniline (B41778) precursor. Several synthetic strategies can be employed to achieve this transformation, ranging from classical condensation reactions to more modern catalytic approaches.
Classical Coupling Reactions: Exemplified by 2-chloropyridine-3-sulfonamide (B1315039) and Aniline Condensation
The most direct and classical approach to the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine-3-sulfonamide and aniline. In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing sulfonamide group at the 3-position and the chloro leaving group.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires elevated temperatures to proceed at a reasonable rate. The presence of a base, such as potassium carbonate or triethylamine (B128534), is generally necessary to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.
A general procedure for the synthesis of related 2-chloro-N-(aryl)pyridinesulfonamides involves reacting the corresponding sulfonyl chloride with a primary aniline in the presence of triethylamine in a solvent like dioxane at elevated temperatures. This method can be adapted for the synthesis of this compound.
| Reactants | Reagents & Conditions | Product |
| 2-chloropyridine-3-sulfonamide, Aniline | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, Dioxane), Heat | This compound |
Catalytic Enhancements in this compound Synthesis
To overcome the often harsh conditions required for classical nucleophilic aromatic substitution, modern catalytic methods, such as the Ullmann condensation and Buchwald-Hartwig amination, can be applied. These reactions offer milder conditions and often broader substrate scope.
The Ullmann condensation traditionally involves the use of a stoichiometric amount of copper or a copper salt to catalyze the coupling of an aryl halide with an amine. nih.gov Modern variations of the Ullmann reaction utilize catalytic amounts of copper complexes with various ligands, which can facilitate the reaction at lower temperatures. google.com For the synthesis of this compound, this would involve the reaction of 2-chloropyridine-3-sulfonamide with aniline in the presence of a copper catalyst and a base.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine. While highly effective for a wide range of substrates, the application of this method to pyridine substrates can sometimes be challenging due to potential catalyst inhibition by the pyridine nitrogen. However, the development of specialized ligands has expanded the scope of this reaction to include many heteroaromatic systems.
| Coupling Reaction | Catalyst System | Key Features |
| Ullmann Condensation | Copper(I) or Copper(II) salts, often with ligands (e.g., phenanthroline, diamines) | Traditionally high temperatures, modern methods offer milder conditions. |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligand (e.g., BINAP, XPhos) | Generally mild reaction conditions, high functional group tolerance. |
Scalable Synthetic Approaches for Research Applications
For the production of this compound on a larger scale for research purposes, consideration must be given to factors such as cost of starting materials, reaction efficiency, ease of purification, and safety. While specific industrial-scale syntheses for this exact compound are not widely published, general principles for scaling up related sulfonamide syntheses can be applied. nih.gov
A scalable approach would likely favor the classical condensation of 2-chloropyridine-3-sulfonamide and aniline due to the relatively low cost of the starting materials and reagents. Process optimization would focus on maximizing the yield and minimizing reaction times and the use of expensive or hazardous solvents. This could involve screening different bases, solvents, and reaction temperatures. Purification would likely involve crystallization to obtain the product in high purity.
Alternative strategies for larger-scale synthesis could involve reductive coupling methods, for instance, the coupling of a nitro-substituted pyridine with a sulfinate under reducing conditions, which can offer a different and potentially more efficient pathway. nih.gov
Chemical Reactivity and Derivatization Strategies of this compound
The chemical reactivity of this compound is dictated by the functional groups present: the aniline nitrogen, the pyridine ring, and the sulfonamide moiety. These sites offer opportunities for a variety of chemical transformations to create derivatives with potentially new properties.
Oxidative Transformations of the Sulfonamide Moiety
The sulfonamide group is generally stable to oxidation. However, under specific conditions, the sulfur atom can be further oxidized. A notable transformation is the oxidation of sulfonamides to sulfonimidamides, where one of the oxygen atoms of the sulfonamide is replaced by a nitrogen group. This transformation typically involves the reaction of the sulfonamide with a nitrene precursor in the presence of a metal catalyst.
Another potential oxidative transformation, although less common for N-aryl sulfonamides, could involve the oxidation of the aniline ring, depending on the reaction conditions and the reagents used. For instance, strong oxidizing agents could potentially lead to the formation of quinone-like structures or polymerization. A mild and practical method for the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using K2S2O8 has been reported, suggesting that the benzylic position of related compounds can be oxidized. google.com
| Transformation | Reagents & Conditions | Product Type |
| Oxidation to Sulfonimidamide | Nitrene precursors (e.g., from azides) with a metal catalyst (e.g., Rh, Cu) | Sulfonimidamide |
Reductive Modifications and Their Derivatives
The sulfonamide bond is generally resistant to reduction. However, under harsh reducing conditions, such as with strong reducing agents like lithium aluminum hydride (LiAlH4) or dissolving metal reductions, the sulfonamide can be cleaved to yield the corresponding amine and a sulfur-containing byproduct. acs.org In the case of this compound, this would likely lead to the formation of 2-aminopyridine and aniline, along with reduced sulfur species.
A more controlled reduction can lead to sulfinamides. For example, the reduction of sulfonyl chlorides to sulfinates followed by reaction with amines can produce sulfinamides, which are a reduced form of sulfonamides. nih.gov
Furthermore, methods for the reductive coupling of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides have been developed, using reagents like sodium bisulfite, sometimes in the presence of tin(II) chloride or a palladium catalyst. nih.govnih.gov These methods highlight the potential for reductive pathways in the synthesis and modification of such compounds.
Aromatic Substitution Reactions on the Pyridine and Aniline Rings
The reactivity of this compound in aromatic substitution is a tale of two contrasting rings. The pyridine ring is electron-deficient, making it prone to nucleophilic attack but resistant to electrophiles. Conversely, the aniline ring is electron-rich, rendering it highly susceptible to electrophilic substitution while being unreactive towards nucleophiles under normal conditions.
Reactions on the Pyridine Ring
The pyridine ring in this molecule is substituted with an anilino group at the C-2 position and a sulfonamide group at the C-3 position. The nitrogen heteroatom, being highly electronegative, strongly withdraws electron density from the ring, a deactivating effect that is further intensified by the electron-withdrawing sulfonamide group.
Electrophilic Aromatic Substitution:
The pyridine nucleus is inherently resistant to electrophilic aromatic substitution due to its electron-deficient character, a trait comparable to that of a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iqyoutube.com The lone pair of electrons on the nitrogen atom is in an sp2 orbital and does not participate in the aromatic system, but its inductive effect deactivates the ring. uoanbar.edu.iq Furthermore, in the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge severely deactivates the ring against attack by an incoming electrophile. uoanbar.edu.iq
For this compound, the deactivating effects of the ring nitrogen and the C-3 sulfonamide group make electrophilic substitution exceptionally difficult. Reactions such as nitration or halogenation would necessitate extremely vigorous conditions, likely leading to low yields and potential degradation of the molecule. youtube.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings. uoanbar.edu.iqyoutube.com If a reaction were forced, the substitution would likely be directed to the C-5 position, the least deactivated position on the ring.
Nucleophilic Aromatic Substitution (SNAr):
In stark contrast to its electrophilic inertness, the pyridine ring is highly activated towards nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqresearchgate.net However, for a successful SNAr reaction, a good leaving group (such as a halide) must be present at one of these activated positions. In the parent this compound, neither the anilino group at C-2 nor the sulfonamide at C-3 functions as a viable leaving group under standard SNAr conditions.
However, derivatives of this scaffold, such as 4-chloro-pyridine-3-sulfonamide, readily undergo nucleophilic aromatic substitution. In such cases, the chloride at the activated C-4 position can be displaced by a variety of nucleophiles, a strategy used to synthesize a diverse array of derivatives. nih.gov This highlights the inherent susceptibility of the pyridine-3-sulfonamide (B1584339) core to nucleophilic attack when a suitable leaving group is present.
Table 1: Predicted Aromatic Substitution Reactivity of the Pyridine Ring
| Reaction Type | Reactivity | Preferred Position(s) | Conditions | Notes |
|---|---|---|---|---|
| Electrophilic Substitution | Very Low | C-5 | Vigorous / Harsh | The ring is strongly deactivated by the nitrogen heteroatom and the C-3 sulfonamide group. uoanbar.edu.iqyoutube.com |
| Nucleophilic Substitution | High (with leaving group) | C-2, C-4, C-6 | Mild to Moderate | Requires a good leaving group (e.g., Halogen) at an activated position for the reaction to proceed. nih.gov |
Reactions on the Aniline Ring
The aniline ring is connected to the pyridine core via a secondary amine bridge. This amino group is a powerful activating substituent, profoundly influencing the ring's reactivity.
Electrophilic Aromatic Substitution:
The amino group is a strong electron-donating group, which significantly increases the electron density of the aniline ring, making it highly activated towards electrophilic attack. byjus.comlibretexts.org This activation is most pronounced at the ortho and para positions relative to the amino substituent. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, occur readily on the aniline ring of this compound. byjus.com
The primary sites of substitution are the para-position (C-4') and, to a lesser extent, the ortho-positions (C-2' and C-6'). The high reactivity, however, can be a drawback, often leading to overreaction and the formation of di- or tri-substituted products. libretexts.org To achieve controlled monosubstitution, particularly at the para-position, the activating influence of the amino group can be temporarily attenuated. A common strategy involves the acetylation of the amine to form an acetanilide (B955) derivative. This amide is still an ortho-, para-director but is significantly less activating, allowing for more selective substitution. The acetyl group can then be removed via hydrolysis to restore the original amino linkage. libretexts.org
Nucleophilic Aromatic Substitution:
The electron-rich nature of the aniline ring makes it inherently unreactive towards nucleophiles. Nucleophilic aromatic substitution on this ring would only be feasible if it were substituted with one or more powerful electron-withdrawing groups, such as a nitro group.
An alternative, non-standard pathway for substitution can occur under oxidative conditions. For some sulfonamide antibiotics, single-electron oxidation can generate an aniline radical cation. nih.gov This intermediate is susceptible to intramolecular nucleophilic attack. While not specifically documented for this compound, it is mechanistically plausible that under specific oxidative conditions, the pyridine nitrogen could act as an intramolecular nucleophile, attacking the oxidized aniline ring. nih.gov
Table 2: Predicted Aromatic Substitution Reactivity of the Aniline Ring
| Reaction Type | Reactivity | Preferred Position(s) | Conditions | Notes |
|---|---|---|---|---|
| Electrophilic Substitution | Very High | C-4' (para), C-2'/C-6' (ortho) | Mild | The -NH- group is a strong activating, ortho-, para-director. byjus.comlibretexts.org Overreaction is common. |
| Nucleophilic Substitution | Very Low | N/A | N/A | The ring is electron-rich and not susceptible to nucleophilic attack unless strongly activated by withdrawing groups or via radical cation intermediates. nih.gov |
Research on Anticancer Potential
The this compound scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents. Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects across a range of cancer types through various mechanisms of action.
Derivatives of this compound have shown potent growth-inhibitory activity in laboratory studies against various human cancer cell lines. A series of novel 2-aryl-3-sulfonamido-pyridines demonstrated significant antiproliferative effects. nih.gov Among these, one compound, designated HoAn32, was particularly effective, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells) ranging from 0.170 to 1.193 μM across a panel of cancer cell lines. nih.gov This indicates potent activity at sub-micromolar concentrations. The compound's efficacy was noted in colorectal adenocarcinoma cell lines RKO and SW620. nih.gov
Furthermore, research into related sulfonamide structures has highlighted their potential against hematological cancers. Certain 1,3-oxazole sulfonamides, which share the sulfonamide functional group, were identified as potent and selective inhibitors of leukemia cell lines, with mean GI₅₀ values (concentration for 50% growth inhibition) as low as 44.7 nM and 48.8 nM for the most effective analogues. acs.org The potent anticancer 2-anilinopyridine sulfonamide known as E7010, discovered in the early 1990s, solidified this class of compounds as a significant area of interest for cancer research. acs.org
Table 1: In Vitro Anticancer Activity of HoAn32 (a 2-aryl-3-sulfonamido-pyridine derivative)
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| RKO | Colorectal Carcinoma | Data within 0.170 - 1.193 μM range |
| SW620 | Colorectal Adenocarcinoma | Data within 0.170 - 1.193 μM range |
Note: The source indicates that IC₅₀ values for compound HoAn32 ranged from 0.170 to 1.193 μM across a panel of cancer cell lines, including RKO and SW620, but does not provide the specific value for each individual cell line. nih.gov
The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes required for cancer cell growth and survival.
A primary mechanism of action for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govacs.org Microtubules are essential components of the cellular skeleton and play a vital role in cell division (mitosis). nih.gov The 2-anilinopyridine sulfonamide E7010 functions by interacting with tubulin at the colchicine (B1669291) binding site, which prevents the tubulin proteins from assembling into microtubules. acs.org Similarly, mechanistic studies of the potent derivative HoAn32 confirmed that it binds to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization. nih.gov This disruption of microtubule formation is a key factor in the compound's antitumor activity. nih.gov
By disrupting microtubule function, this compound derivatives can halt the cell division process. The formation of the mitotic spindle, a structure composed of microtubules, is a critical step in the G2/M phase of the cell cycle. When tubulin polymerization is inhibited, the mitotic spindle cannot form correctly, leading to cell cycle arrest in the G2/M phase. nih.gov Studies on colorectal cancer cells treated with the derivative HoAn32 showed that the compound induced G2/M phase cell cycle arrest, preventing the cells from completing mitosis and proliferating. nih.gov
Cells that are arrested in the cell cycle for a prolonged period and cannot resolve the underlying issue are often directed to undergo programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells. Research has shown that following G2/M arrest, this compound derivatives induce apoptosis in cancer cells. nih.gov This process often involves the activation of caspases, which are a family of protease enzymes that execute the process of cell death. nih.gov
Beyond their effects on microtubules, sulfonamide derivatives have been shown to affect other important oncogenic signaling pathways. acs.org These pathways are often dysregulated in cancer and contribute to uncontrolled cell growth and survival. Research has indicated that compounds containing the sulfonamide moiety can potentially interact with and modulate the activity of protein kinases, platelet-derived growth factors, and c-kit proteins, all of which are established targets in cancer therapy. acs.org
Molecular Mechanisms of Antiproliferative Action
Redox Enzyme Modulation (e.g., Thioredoxin Reductase)
The thioredoxin system, which includes thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key antioxidant system that regulates cellular redox balance. nih.gov TrxR is a flavoenzyme that reduces Trx through a disulfide-dithiol exchange reaction. nih.gov This system is involved in various cellular processes, including DNA synthesis, protein repair, and antioxidant defense. nih.govthno.org Inhibition of TrxR is a significant therapeutic goal in conditions associated with oxidative stress. nih.gov Thioredoxin reductases are a family of pyridine nucleotide disulfide oxidoreductases. nih.gov While direct studies on this compound's effect on thioredoxin reductase are not extensively documented, the broader class of sulfonamides has been investigated for their interaction with various enzymes. TrxR contains selenium cysteine residues and utilizes electrons from NADPH to maintain the reduced state of endogenous Trx, thereby influencing numerous redox-sensitive signaling pathways. thno.org Dysfunction of TrxR has been implicated in a range of diseases, making it a critical clinical target for the development of new therapeutic agents. nih.gov
Investigations into Antimicrobial Properties
Spectrum of Activity Against Bacterial Strains
Sulfonamides were the first class of synthetic drugs successfully used to treat bacterial infections in humans. mhmedical.com Their activity is primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than killing them directly. ni.ac.rsresearchgate.net The antimicrobial spectrum of sulfonamides is broad, encompassing a variety of Gram-positive and Gram-negative bacteria. nih.gov For instance, N-pyridin-3-yl-benzenesulfonamide has shown antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi and Escherichia coli). researchgate.net
Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated moderate to significant antibacterial activities against S. aureus, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Streptococcus pneumoniae. nih.gov Sulfonamides are also effective against species of the Chlamydia genus. ni.ac.rs However, the widespread use of sulfonamides has led to the emergence of bacterial resistance, which can limit their clinical application. ni.ac.rsnih.gov
Below is an interactive data table summarizing the antibacterial activity of a related pyridine-containing sulfonamide derivative.
Mechanisms of Antimicrobial Action (e.g., Dihydropteroate (B1496061) Synthetase Inhibition)
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). mhmedical.comnih.govpatsnap.com This enzyme is crucial for the synthesis of folic acid in bacteria. patsnap.com Folic acid is an essential nutrient that bacteria must synthesize themselves, as they cannot uptake it from their environment. patsnap.com It is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. patsnap.com
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. mhmedical.comnih.gov Due to this structural similarity, sulfonamides can bind to the active site of DHPS, acting as competitive inhibitors and preventing PABA from binding. mhmedical.compatsnap.com This blockage of the folic acid synthesis pathway effectively halts bacterial growth and proliferation. ni.ac.rspatsnap.com In some cases, sulfonamides can also act as alternative substrates for DHPS, leading to the formation of non-functional pterin-sulfonamide products that can further inhibit downstream enzymes in the folate pathway. nih.gov
The combination of a sulfonamide with trimethoprim, an inhibitor of dihydrofolate reductase (the next enzyme in the folic acid synthesis pathway), can result in a synergistic and often bactericidal effect. mhmedical.com
Antifungal and Antiviral Activity Research (for related sulfonamides)
In addition to their antibacterial properties, various sulfonamide derivatives have been investigated for their potential as antifungal and antiviral agents.
Antifungal Activity: Research has demonstrated the antifungal potential of sulfonamide-based compounds against a range of Candida species, including Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov Some arylsulfonamide derivatives have shown both fungistatic and fungicidal effects. nih.gov The mechanism of antifungal action for some sulfonamides may involve the inhibition of carbonic anhydrase, an enzyme that is essential for the growth of certain yeasts. nih.gov For example, the expression of β-carbonic anhydrase is vital for the growth of Candida albicans and Malassezia globosa. nih.gov Sulfonamides are also effective against the fungus Pneumocystis jirovecii (formerly Pneumocystis carinii). ni.ac.rsnih.gov
Antiviral Activity: A significant number of structurally novel sulfonamide derivatives have exhibited substantial antiviral activity. nih.gov Some clinically used HIV protease inhibitors, such as amprenavir, and compounds in advanced clinical trials contain sulfonamide moieties. nih.gov Sulfonamide derivatives have also been developed as non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors. nih.gov Another antiviral mechanism of action for some sulfonamides involves targeting the ejection of zinc ions from critical viral zinc finger proteins, which inhibits viral replication. nih.gov Furthermore, some small molecule chemokine antagonists that act as HIV entry inhibitors also possess sulfonamide functionalities. nih.gov Research has highlighted the potential of sulfonamide compounds against a range of viruses, including coxsackievirus, enteroviruses, and Ebola virus. nih.gov
Carbonic Anhydrase Inhibition Research
The inhibition of carbonic anhydrases (CAs) is a significant area of research for sulfonamides. nih.govnih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several isoforms of human CAs (hCAs), which are involved in various physiological processes. nih.gov The mechanism of inhibition involves the binding of the sulfonamide group in its anionic form (SO₂NH⁻) to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. nih.gov
Pyridine-3-sulfonamide derivatives have been synthesized and evaluated as inhibitors of various hCA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, cancer-associated hCA IX and hCA XII. nih.govnih.gov For instance, a series of 4-substituted pyridine-3-sulfonamides showed a range of inhibitory activity, with some compounds demonstrating selectivity for the cancer-associated isoforms over the ubiquitous hCA II. nih.govnih.gov Novel sulfonamides incorporating indolin-2-one moieties have also been shown to inhibit hCA I, II, IV, and VII with varying degrees of potency. nih.gov
Below is an interactive data table summarizing the inhibitory activity of some pyridine-3-sulfonamide derivatives against different human carbonic anhydrase isoforms.
Enzyme Activity and Protein Interaction Probe Applications
The structural features of sulfonamides make them valuable scaffolds for the development of molecular probes to study enzyme activity and protein interactions. thno.orgnih.gov For example, small-molecule fluorescent probes based on a sulfonamide structure have been synthesized to visually locate and study G protein-coupled receptors like GPR120. nih.gov These probes can be used to establish binding assays for screening potential agonists and antagonists. nih.gov
The interaction between proteins is fundamental to many biological processes. nih.gov Probes that can monitor these interactions are crucial for understanding cellular functions and for drug discovery. nih.gov The development of enzyme-activated molecular probes allows for the detection of changes in enzyme activity associated with various diseases. thno.org These probes are often designed with a specific chemical linker or group that is recognized and cleaved by the target enzyme, leading to a detectable signal, such as fluorescence. thno.org Given the diverse enzymatic inhibitory profile of the sulfonamide class, this compound and its derivatives represent a promising platform for the design of such probes for studying enzyme function and protein-protein interactions.
Other Emerging Biological Activities (e.g., Antidiabetic Activity for related pyridine-based sulfonamides)
Recent research has highlighted the potential of pyridine-based sulfonamides as agents for managing diabetes. The primary mechanism explored is the inhibition of key digestive enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.
Studies on novel series of pyridine-based heterocyclic compounds bearing sulfonamide moieties have demonstrated notable antidiabetic activity. researchgate.neteurjchem.com The investigation of these compounds often involves assessing their ability to inhibit α-amylase, a crucial enzyme for breaking down complex carbohydrates into simpler sugars. researchgate.neteurjchem.com For instance, a series of newly synthesized N,N-disubstituted pyridine nucleus compounds containing benzene sulfonamide derivatives were evaluated for their α-amylase inhibition capabilities. eurjchem.com
Further research into other sulfonamide derivatives has identified compounds with potent dual inhibitory action against both α-glucosidase and α-amylase. nih.gov Some of these derivatives have shown inhibitory potential against α-glucosidase with IC₅₀ values as low as 19.39 µM, which is more potent than the reference drug acarbose. nih.gov In addition to enzyme inhibition, the effect of these compounds on glucose uptake has been investigated. Certain sulfonamide derivatives significantly enhanced glucose uptake, with some being up to 27 times more potent than the reference standard, berberine. nih.gov
Quantitative structure-activity relationship (QSAR) studies have also been employed to understand the physicochemical properties that influence the antidiabetic activity of sulfonamides. scispace.com These models have revealed that properties like the octanol/water partition coefficient (SlogP) and molecular weight are significant, suggesting that increasing hydrophobicity can enhance antidiabetic activity. scispace.com
Table 1: Antidiabetic Activity of Related Sulfonamide Derivatives
| Compound Type | Target | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Sulfonamide Derivatives | α-Glucosidase | IC₅₀ | 19.39 µM to 99.11 µM | nih.gov |
| Sulfonamide Derivatives | Glucose Uptake | EC₅₀ | 1.29 µM to >34.70 µM | nih.gov |
| Pyridine-based Sulfonamides | α-Amylase | Inhibition | Notable Activity | eurjchem.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Pharmacophoric Features for Biological Efficacy
The biological activity of the 2-anilinopyridine-3-sulfonamide scaffold is attributed to the specific arrangement and properties of its three core components, which together form the essential pharmacophore.
The pyridine (B92270) ring acts as a key structural element. Its nitrogen atom can serve as a hydrogen bond acceptor, orienting the molecule within a target's binding site. The electron-withdrawing nature of the pyridine ring also increases the acidity of the sulfonamide group, which is often crucial for its inhibitory mechanism. nih.gov
The **sulfonamide group (-SO₂NH₂) ** is a critical feature, known for its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov The anionic form of the sulfonamide (SO₂NH⁻) can coordinate with the zinc ion in the active site of these enzymes, disrupting their catalytic function. nih.gov This interaction is a cornerstone of the activity for many sulfonamide-based inhibitors.
Influence of Substituent Variation on Biological Activity
Systematic modification of the substituents on the this compound scaffold has been a primary strategy for optimizing potency and selectivity.
The introduction of halogens (F, Cl, Br) and trifluoromethyl (-CF₃) groups onto the aniline (B41778) ring is a common strategy in drug design to modulate electronic properties and lipophilicity.
Lipophilicity and Binding : Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and fit into hydrophobic pockets within a target protein. In one study of nih.govnih.govtriazolo[4,3-a]pyridine sulfonamides, a 3,5-difluorophenyl substituent was synthesized from 2-chloropyridine-3-sulfonyl chloride, highlighting the use of halogenated anilines in building complex heterocyclic systems. mdpi.com The presence of a chloro group at the 3-position of the aniline ring, combined with a methoxy (B1213986) group at the 4-position, creates a balanced electronic environment that can be crucial for activity.
Table 1: Effect of Halogenation on Biological Activity of Anilinopyridine Derivatives
| Compound ID | Base Scaffold | Substitution | Observation |
|---|---|---|---|
| 1 | 2-Anilinopyridine (B1266264) | 3-Chloro, 4-Methoxy on Aniline | Creates a balanced electronic environment. |
| 2 | Benzenesulfonamide-methoxypyridine | 2,4-Difluoro on Benzene (B151609) | Resulted in strong PI3K inhibitory activity. mdpi.com |
| 3 | nih.govnih.govtriazolo[4,3-a]pyridine sulfonamide | 3,5-Difluoro on Phenyl | Utilized as a key building block in synthesis. mdpi.com |
Effects of Alkyl and Heterocyclic Substituents
The addition of alkyl and heterocyclic groups is another key strategy to explore the chemical space around the core scaffold and improve biological performance.
Alkyl Groups : Introducing small alkyl groups, such as methyl or ethyl, can enhance binding through hydrophobic interactions. In studies of 2-anilinopyrimidine derivatives, which are structurally similar to 2-anilinopyridines, the incorporation of a 4-methylpiperidine (B120128) group was associated with good potency and selectivity against a triple-negative breast cancer cell line. nih.gov This suggests that such substituents can occupy specific hydrophobic pockets in the target protein.
Heterocyclic Substituents : Attaching other heterocyclic rings can introduce additional hydrogen bond donors or acceptors, potentially increasing binding affinity and specificity. The linkage of moieties like pyrazole, triazole, or quinoline (B57606) to a sulfonamide core is a widely used approach to generate novel inhibitors. nih.govmdpi.com For example, linking a triazole ring to a pyridine-sulfonamide scaffold has been explored to create carbonic anhydrase inhibitors. nih.gov
Table 2: Effect of Alkyl and Heterocyclic Substituents on Anilinopyrimidine/pyridine Derivatives
| Compound Series | Base Scaffold | Substituent Type | Key Finding |
|---|---|---|---|
| A | 2-Anilinopyrimidine | Alkyl/Heterocyclic (4-methylpiperidine) | Exhibited good potency and selectivity for a TNBC cell line. nih.gov |
| B | Pyridine-sulfonamide | Heterocyclic (Triazole) | Explored for the development of carbonic anhydrase inhibitors. nih.gov |
| C | Quinoline-sulfonamide | Heterocyclic (Triazole) | Synthesized and identified as potent modulators of pyruvate (B1213749) kinase M2. mdpi.com |
Positional Isomerism and Stereochemical Considerations in SAR Studies
The spatial arrangement of atoms and functional groups is a critical determinant of a molecule's biological activity. In SAR studies of this compound derivatives, both the position of substituents on the aromatic rings and the stereochemistry of the molecule are important considerations.
The location of a substituent can dramatically alter its effect. For example, moving a chloro group on the aniline ring from the 3-position to the 2-position could reduce steric hindrance and potentially enhance the binding of the molecule to its biological target. This highlights that even subtle changes in the substitution pattern can lead to significant differences in biological outcomes.
While the core this compound structure is achiral, the introduction of certain substituents or modifications can create chiral centers. In such cases, the different stereoisomers (enantiomers or diastereomers) may exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. Therefore, when chirality is introduced into derivatives, the separation and individual testing of each isomer become essential for a complete understanding of the SAR.
Strategies for Resolving Discrepancies in Biological Activity Data
Discrepancies in biological activity data can arise from various sources, including differences in experimental protocols, assay conditions, and the specific cell lines or enzyme isoforms tested. To ensure data is reliable and comparable across different studies, several strategies are employed.
One key approach is the standardization of assays. This involves using well-characterized positive and negative controls and reference compounds, such as known inhibitors, to benchmark the results. For instance, when testing enzyme inhibitors, the concentration of the enzyme and substrate, incubation times, and buffer conditions must be consistent.
Furthermore, testing compounds against a panel of different cell lines or multiple isoforms of a target enzyme can provide a more comprehensive and robust assessment of activity and selectivity. nih.gov If initial results show discrepancies, further investigation through orthogonal assays, which measure the same biological endpoint using a different technology or method, can help validate the findings. Computational methods, such as molecular docking and molecular dynamics, can also help rationalize observed activities and predict the binding modes of compounds, offering a theoretical framework to understand why certain structures are more active than others. mdpi.comnih.gov
Computational Chemistry and in Silico Modeling in 2 Anilinopyridine 3 Sulfonamide Research
Ligand-Protein Interaction Analysis via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-anilinopyridine-3-sulfonamide research, docking studies are instrumental in understanding how these compounds interact with their biological targets, often protein kinases.
Key interactions frequently observed include:
Hydrogen Bonds: These are crucial for the specific recognition between the ligand and the protein's active site. For instance, docking studies of pyridine-sulfonamide hybrids have shown hydrogen bonding with key amino acid residues in the active site of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov
π-Stacking: The aromatic rings present in the this compound scaffold can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. nih.gov
A study on pyridine-sulfonamide hybrids as VEGFR-2 inhibitors revealed that a particular compound, VIIb, demonstrated potent inhibitory activity. nih.gov Molecular docking simulations of this compound within the VEGFR-2 active site could elucidate the specific interactions responsible for its high affinity.
Dynamic Simulations (Molecular Dynamics) for Binding Mechanism Elucidation
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations can reveal the flexibility of both the ligand and the protein, the stability of the binding interactions, and the pathway of ligand binding and unbinding.
MD simulations have been employed to study the interactions of sulfonamide-based compounds with various protein targets. peerj.com For this compound derivatives, MD simulations can:
Assess the stability of the docked conformation.
Identify key residues that are critical for maintaining the binding of the inhibitor.
Calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the protein. nih.gov
For example, MD simulations could be used to compare the binding stability of different this compound analogs, helping to explain differences in their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.comresearchgate.net In the research of 2-anilinopyridine-3-sulfonamides, QSAR models are developed to predict the activity of new, unsynthesized derivatives.
The general workflow for developing a QSAR model involves:
Data Set Selection: A series of this compound compounds with their experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com
A study on aminopyridine-based JNK inhibitors utilized 2D-QSAR to construct models that could help in screening for potent inhibitors. researchgate.net Similarly, QSAR studies on sulfonamide derivatives have been used to model their antidiabetic and antimicrobial activities. researchgate.netmedwinpublishers.com These models provide valuable insights into which structural features are important for the desired biological effect.
| QSAR Study Focus | Key Findings | Reference |
| Aminopyridine-based JNK inhibitors | Development of 2D-QSAR models to aid in the screening of potent inhibitors. | researchgate.net |
| Sulfonamide antidiabetic agents | Modeling of antidiabetic activity of sulfonamide derivatives using topological descriptors. | medwinpublishers.com |
| Antimicrobial sulfonylhydrazinothiazoles | Identification of key substituents for antimicrobial activity through QSAR analysis. | researchgate.net |
Virtual Screening and Lead Optimization through In Silico Approaches
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govchemrxiv.org For 2-anilinopyridine-3-sulfonamides, virtual screening can be used to:
Identify novel hit compounds with the this compound scaffold.
Expand the chemical space around a known active compound.
Once initial hits are identified, in silico approaches play a crucial role in lead optimization. researchgate.net This involves designing and evaluating new analogs with improved properties such as:
Higher potency
Increased selectivity
Better pharmacokinetic profiles
Chemical Modification and Derivatization Strategies for 2 Anilinopyridine 3 Sulfonamide
Design and Synthesis of Novel Anilinopyridine-Sulfonamide Analogues
The design and synthesis of new analogues of anilinopyridine-sulfonamide often involve a ligand-based approach, where new molecules are designed based on the structural and functional properties of known active compounds. nih.gov This strategy aims to improve therapeutic attributes while potentially overcoming resistance mechanisms. nih.gov A common synthetic route involves the condensation reaction of a sulfonyl chloride with a substituted aniline (B41778) or pyridine (B92270) derivative. researchgate.netmdpi.com
For instance, novel sulfonamide anilides have been designed and synthesized as non-hydroxamate histone deacetylase (HDAC) inhibitors. nih.gov These compounds have shown the ability to inhibit human HDAC enzymes and induce histone hyperacetylation in cancer cells. nih.gov Another approach involves the replacement of a functional group on the parent molecule with a sulfonamide-containing substituent. This has led to the development of a new class of potent PI3Kα inhibitors. nih.gov
Researchers have also explored the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties. nih.gov The synthesis of these compounds can be achieved through a one-pot, three-component reaction of an aldehyde, a methyl ketone with a sulfonate or sulfonamide moiety, and ammonium (B1175870) acetate, often using a catalyst. nih.gov
The following table summarizes some examples of synthesized 2-anilinopyridine-3-sulfonamide analogues and their key findings:
| Analogue Type | Synthetic Strategy | Key Research Finding(s) | Reference(s) |
| Sulfonamide Anilides | Designed as non-hydroxamate histone deacetylase (HDAC) inhibitors. | Selectively inhibit proliferation and cause cell cycle blocks in various human cancer cells. nih.gov | nih.gov |
| PI3Kα Inhibitors | Replacement of a morpholine (B109124) group with sulfonamide-containing substituents. | A new class of active and potent PI3Kα inhibitors was produced. nih.gov | nih.gov |
| Triarylpyridines | One-pot, three-component reaction of an aldehyde, a methyl ketone with a sulfonamide moiety, and ammonium acetate. | The coexistence of pyridine and sulfonamide moieties is believed to have a significant impact on biological importance. nih.gov | nih.gov |
| nih.govnih.govacs.orgTriazolo[4,3-a]pyridine Sulfonamides | Multi-step synthesis involving the reaction of 2-chloropyridine-sulfonamides with hydrazine (B178648) hydrate (B1144303) followed by reaction with ortho-esters. | Some synthesized compounds showed good in vitro antimalarial activity. mdpi.com | mdpi.com |
Heterocyclic Ring Incorporations and Conjugates (e.g., Oxazole, Benzothiazole (B30560), Pyrimidine, Dithiocarbamate)
A significant strategy in modifying the this compound scaffold involves the incorporation of various heterocyclic rings. This approach aims to create hybrid molecules that may exhibit enhanced or novel biological activities by combining the pharmacophoric features of both the anilinopyridine-sulfonamide core and the appended heterocycle.
Benzothiazole: 2-Anilino nicotinyl linked 2-amino benzothiazole conjugates have been synthesized. google.com These conjugates have demonstrated cytotoxicity in human leukemia cancer cell lines (HL-60) and have been shown to induce apoptosis. google.com Some of these compounds also inhibit the expression of heat shock protein HSP-90. google.com
Pyrimidine: Novel dihydropyrimidine/sulfonamide hybrids have been developed and tested as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. frontiersin.org By combining these two scaffolds, researchers aimed to leverage the known anti-inflammatory properties of both moieties to create synergistic effects. frontiersin.org
General Heterocyclic Modifications: The synthesis of pyridine derivatives fused with a sulfonamide moiety has been achieved through microwave-assisted reactions. ekb.eg These reactions include the alkylation of the pyridine core with various reagents to introduce different functional groups and heterocyclic systems. ekb.eg Additionally, a variety of heterocyclic compounds, including pyrazole, isoxazole, and thiazole (B1198619) derivatives, have been synthesized using 2-cyano-N-(4-sulfamoylphenyl)acetamide and related pyridinethione derivatives as building blocks. researchgate.net
The table below provides examples of heterocyclic ring incorporations and their research findings:
| Incorporated Heterocycle | Synthetic Approach | Key Research Finding(s) | Reference(s) |
| Benzothiazole | Linking 2-anilino nicotinic acid with 2-amino benzothiazole. | Cytotoxic in human leukemia cancer cells (HL-60) with IC50 values in the micromolar range; induce apoptosis. google.com | google.com |
| Pyrimidine | Synthesis of dihydropyrimidine/sulfonamide hybrids. | Identified potent dual inhibitors of mPGES-1 and 5-LOX with anti-inflammatory properties. frontiersin.org | frontiersin.org |
| Various Heterocycles | Microwave-assisted synthesis of pyridine derivatives fused with a sulfonamide moiety. | Produced a range of new compounds for biological evaluation. ekb.eg | ekb.eg |
| Pyrazole, Isoxazole, Thiazole | Use of 2-cyano-N-(4-sulfamoylphenyl)acetamide and pyridinethione derivatives as starting materials. | Synthesized a diverse library of novel heterocyclic compounds for potential biological screening. researchgate.net | researchgate.net |
Development of Metallodrugs with 2-Anilinopyridine-Based Ligands (e.g., Gold, Silver, Ruthenium Complexes)
The nitrogen atoms in the 2-anilinopyridine (B1266264) scaffold make it an excellent ligand for coordinating with various metal ions, leading to the development of novel metallodrugs. Gold, silver, and ruthenium complexes, in particular, have been synthesized and investigated for their potential therapeutic applications, often exhibiting different mechanisms of action compared to their organic ligand counterparts.
Gold and Silver Complexes: A series of gold(I) and silver(I) derivatives with N- or S-donor ligands derived from 2-anilinopyridine have been synthesized and characterized. nih.govacs.org These complexes have shown cytotoxicity against colorectal and breast adenocarcinoma cancer cell lines. nih.govacs.org Interestingly, the gold(I) and silver(I) analogues appear to induce cell death through different mechanisms. nih.govacs.org For instance, a gold(I) complex was found to inhibit the redox enzyme thioredoxin reductase and the 20S proteasome, while the corresponding silver(I) complex induced apoptosis independently of these targets. nih.govacs.org Other studies have explored gold(III) complexes with 2-substituted pyridines, which have demonstrated promising antimicrobial and antitumor properties. nih.govmdpi.com Hybrid sulfonamide/thiourea ligands have also been used to create gold(I) and silver(I) complexes with potential leishmanicidal activity. mdpi.comnih.gov
Ruthenium Complexes: Ruthenium-based compounds are being explored as alternatives to platinum-based anticancer drugs due to their potential for lower toxicity and different mechanisms of action. nih.gov Half-sandwich Ru-arene complexes have emerged as a prominent platform for anticancer drug development. nih.gov The binding of ruthenium-based drug candidates to DNA has been studied, revealing that they can cause the dissociation of the DNA duplex into single strands. nih.gov
The following table summarizes the development of metallodrugs with 2-anilinopyridine-based ligands:
| Metal | Type of Complex | Key Research Finding(s) | Reference(s) |
| Gold(I) | Mononuclear complexes with N- or S-donor ligands derived from 2-anilinopyridine. | Cytotoxic against colon and breast cancer cells; inhibits thioredoxin reductase and 20S proteasome. nih.govacs.org | nih.govacs.org |
| Silver(I) | Dinuclear and mononuclear complexes with N- or S-donor ligands derived from 2-anilinopyridine. | Cytotoxic against colon and breast cancer cells; induces apoptosis through a different mechanism than the gold(I) analogue. nih.govacs.org | nih.govacs.org |
| Gold(III) | Complexes with 2-substituted pyridines. | Promising antimicrobial and antitumor agents. nih.govmdpi.com | nih.govmdpi.com |
| Ruthenium | Half-sandwich Ru-arene complexes and other ruthenium-based compounds. | Potential anticancer agents with different mechanisms of action from platinum drugs; can bind to and alter the structure of DNA. nih.govnih.gov | nih.govnih.gov |
| Gold(I) and Silver(I) | Complexes with hybrid sulfonamide/thiourea ligands. | Potential leishmanicidal agents. mdpi.comnih.gov | mdpi.comnih.gov |
Emerging Research Directions and Advanced Methodologies in 2 Anilinopyridine 3 Sulfonamide Research
Design of Multitargeting Agents Based on the 2-Anilinopyridine-3-sulfonamide Scaffold
The paradigm of "one molecule, one target" is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple redundant signaling pathways. This has led to the rational design of multitargeting agents, single chemical entities capable of modulating several biological targets simultaneously. The this compound framework is particularly well-suited for this approach due to its inherent structural motifs.
The anilinopyridine portion is a well-established pharmacophore for inhibiting various protein kinases, which are crucial regulators of cellular processes and frequent targets in oncology. nih.govdnu.dp.ua The sulfonamide group is a classic zinc-binding group, renowned for its ability to inhibit metalloenzymes, most notably the carbonic anhydrases (CAs). nih.govnih.gov By combining these two functionalities, researchers can design hybrid molecules that concurrently inhibit distinct and critical pathways involved in tumor progression.
For instance, certain cancer-associated CA isoforms, such as CA IX and CA XII, are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis. nih.gov Simultaneously, kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth fator ceptor (EGFR) drive tumor angiogenesis and proliferation. dnu.dp.ua A multitargeting agent based on the this compound scaffold could therefore offer a synergistic antitumor effect by normalizing the tumor microenvironment and blocking essential growth signals.
Table 1: Examples of Potential Multitargeting Strategies
| Target Combination | Rationale | Potential Therapeutic Application |
| Kinase (e.g., VEGFR/EGFR) + Carbonic Anhydrase (e.g., CA IX) | Simultaneously inhibit tumor growth/angiogenesis and disrupt the acidic tumor microenvironment to reduce metastasis. dnu.dp.uanih.gov | Solid Tumors (e.g., Breast, Pancreatic, Glioblastoma) nih.gov |
| Multiple Kinases (e.g., Src and Abl) | Overcome drug resistance by blocking redundant signaling pathways. nih.govnih.gov | Chronic Myeloid Leukemia, Solid Tumors |
| Kinase + Other Enzymes (e.g., Histone Deacetylases) | Combine cell cycle control with epigenetic modulation for a broader and more potent anticancer effect. | Hematological Malignancies, Solid Tumors |
This strategy of rational design allows for the fine-tuning of inhibitory profiles against different target families, paving the way for a new generation of more effective and resistance-avoiding therapeutics.
Application of Advanced Spectroscopic and Structural Techniques in Characterization and Biological Studies
The precise characterization of newly synthesized this compound derivatives is fundamental to understanding their structure-activity relationships (SAR). A suite of advanced spectroscopic and structural methods is employed to confirm the identity, purity, and three-dimensional arrangement of these molecules, as well as to elucidate their binding modes with biological targets.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. nih.govrsc.org For example, the ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings, as well as a distinct singlet for the sulfonamide (SO₂NH) proton. rsc.org The ¹³C NMR spectrum complements this by identifying all unique carbon atoms in the molecule. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight, confirming the elemental composition of the synthesized compound. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Characteristic stretching vibrations for the N-H bonds of the aniline and sulfonamide groups, as well as the asymmetric and symmetric stretches of the S=O bonds in the sulfonamide moiety, provide definitive evidence of the structure's integrity. nih.govrsc.org
Structural Techniques:
X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in its solid state. csic.esbiointerfaceresearch.com Single-crystal X-ray diffraction analysis provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. biointerfaceresearch.comresearchgate.net When a compound is co-crystallized with its biological target (e.g., a kinase or carbonic anhydrase), X-ray crystallography can reveal the specific atomic-level interactions—such as hydrogen bonds and hydrophobic contacts—that are crucial for binding affinity and selectivity. nih.gov This structural insight is invaluable for guiding further structure-based drug design.
Table 2: Spectroscopic and Structural Characterization Techniques
| Technique | Information Provided | Application in Research |
| ¹H and ¹³C NMR | Detailed molecular structure and connectivity. nih.govrsc.org | Structure verification of synthesized compounds. |
| Mass Spectrometry (MS) | Exact molecular weight and elemental formula. nih.gov | Confirmation of compound identity and purity. |
| FT-IR Spectroscopy | Presence of key functional groups (e.g., -NH, -SO₂). rsc.org | Rapid confirmation of successful synthesis. |
| X-ray Crystallography | Definitive 3D structure and intermolecular interactions. csic.esbiointerfaceresearch.com | Elucidation of binding modes with biological targets for structure-based design. nih.gov |
Innovations in High-Throughput Screening and Assay Development for Activity Assessment
The discovery of novel bioactive compounds from large chemical libraries relies on efficient and robust screening methodologies. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds, identifying "hits" for further optimization. nih.govselleckchem.com For the this compound class, various innovative HTS and assay development strategies are being employed.
Biochemical Assays: For kinase inhibition, universal ADP-detection assays have become a mainstay. nih.govpromega.com These assays measure the activity of virtually any kinase by quantifying the amount of ADP produced during the phosphorylation reaction. promega.com Luminescence-based platforms like the ADP-Glo™ Kinase Assay are particularly popular due to their high sensitivity, low data variability, and amenability to HTS formats (e.g., 384-well plates). promega.comwiley.com They can be used to screen large compound libraries for inhibitors of specific kinases relevant to the this compound scaffold, such as Src, EGFR, or VEGFR. nih.govwiley.com
Cell-Based Assays: Cell-based assays provide a more biologically relevant context by evaluating a compound's effect on living cells. nih.govyoutube.com This is crucial as it accounts for factors like cell permeability and potential off-target effects. Common cell-based assays include:
Proliferation/Cytotoxicity Assays: The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov This assay is widely used to screen for compounds that inhibit the growth of cancer cell lines. nih.gov
Apoptosis Assays: To determine if a compound induces programmed cell death, researchers can use assays that measure the activation of key effector enzymes like caspases.
Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within the cell, providing a crucial link between biochemical activity and cellular effect.
The integration of these innovative screening technologies allows researchers to efficiently identify and characterize new this compound derivatives with promising therapeutic potential, accelerating the journey from initial discovery to preclinical development.
Q & A
Q. What are the established synthetic routes for 2-anilinopyridine-3-sulfonamide, and how can reaction yields be optimized?
The synthesis typically involves coupling 2-aminopyridine with a sulfonyl chloride derivative. For example, 2-(p-aminobenzenesulphonamido)pyridine (a related compound) is synthesized by reacting 2-aminopyridine with p-acetamidobenzene sulfonyl chloride under controlled conditions . Optimization strategies include:
- Catalyst selection : Using 3-picoline or 3,5-lutidine as a base improves reaction efficiency by reducing side reactions .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction kinetics .
- Stoichiometric control : A slight excess of sulfonyl chloride (1.1–1.2 equivalents) ensures complete conversion of the amine .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% by area normalization) and identify impurities .
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with sulfonamide protons appearing as broad singlets (~10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] for CHNOS: calculated 256.05, observed 256.04) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors, as sulfonamides may exhibit acute toxicity (LD oral, rat: ~500 mg/kg) .
- Storage : Keep in a dry, cool environment (<25°C) away from strong oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies involving this compound derivatives?
Discrepancies often arise from structural modifications or assay conditions. Methodological steps include:
- Structural validation : Ensure derivatives are free of regioisomers (e.g., via X-ray crystallography) .
- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM VEGFR2 for kinase inhibition studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Meta-analysis : Compare IC values across studies, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH .
Q. What strategies are effective in modulating the selectivity of this compound derivatives for specific enzyme targets?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF) at the pyridine C-5 position enhances selectivity for tyrosine kinases over serine/threonine kinases .
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target active sites (e.g., hydrophobic pockets in VEGFR2) .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamide NH with Asp1046 in EGFR) to guide synthetic modifications .
Q. How can researchers resolve conflicting data on the metabolic stability of this compound in preclinical models?
- In vitro assays : Conduct liver microsome studies (e.g., human vs. rat) with LC-MS/MS quantification to compare oxidation rates .
- Isotopic labeling : Use C-labeled compounds to track metabolic pathways and identify unstable metabolites .
- Species-specific factors : Adjust for cytochrome P450 isoform expression (e.g., CYP3A4 in humans vs. CYP2C11 in rats) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
